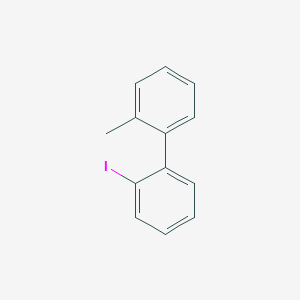

2-Iodo-2'-methylbiphenyl

説明

Significance in Biphenyl (B1667301) Chemistry and Aryl Halide Reactivity

The importance of 2-Iodo-2'-methylbiphenyl stems from its unique structural features, which dictate its reactivity. Biphenyl scaffolds are fundamental components in many biologically active molecules and materials. rsc.orggre.ac.uk The ability to synthesize unsymmetrical biphenyls is crucial, and intermediates like this compound are instrumental in this process. rsc.org

The reactivity of this compound is largely defined by its status as an aryl halide. The carbon-halogen bonds in aryl halides are significantly stronger and less prone to simple nucleophilic substitution reactions (like SN1 or SN2) compared to those in alkyl halides. libretexts.org However, the reactivity of aryl halides can be greatly enhanced under specific conditions or with particular substituents. libretexts.org

In the context of transition-metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is the most reactive among the halogens (I > Br > Cl > F). rsc.org This high reactivity makes this compound an excellent substrate for a range of powerful C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, and Negishi couplings. smolecule.comrsc.org These reactions typically involve a palladium catalyst and are fundamental to modern organic synthesis. orgsyn.org

For instance, in the Heck reaction, this compound can be coupled with an alkene. Research has shown that under certain conditions, the palladium catalyst can migrate along the biphenyl system, leading to the formation of isomeric products. iastate.edu Specifically, while some reaction conditions yield the expected product exclusively, others can result in a mixture of isomers due to this palladium migration, highlighting the intricate reactivity of the substrate. iastate.edu The steric hindrance provided by the 2'-methyl group can also influence the selectivity of these catalytic reactions. iastate.edu

The compound's utility extends to the synthesis of more complex aromatic systems, such as triphenylenes, through palladium-catalyzed dual C-H activation and double C-C bond formation, starting from 2-iodobiphenyls and iodobenzenes. acs.org

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base, Arylboronic acid | Complex biphenyl derivatives | Forms C-C bonds with high regiocontrol. smolecule.com |

| Heck Reaction | Palladium catalyst, Base, Alkene | Substituted biphenyls | Can exhibit palladium migration, leading to isomeric products. iastate.edu |

| Nucleophilic Substitution | Nucleophiles (e.g., sodium methoxide) | Functionalized biphenyls | Iodine atom is replaced by other functional groups. smolecule.com |

| Synthesis of Triphenylenes | Palladium catalyst, Iodobenzene | Polycyclic aromatic hydrocarbons | Involves dual C-H activation and double C-C bond formation. acs.org |

Overview of Research Trajectories for Biphenyl Derivatives

Research involving biphenyl derivatives is a dynamic and expanding field, driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. arabjchem.orggminsights.commarketresearch.com The global market for biphenyls is growing, fueled by intensive research and development efforts to explore their properties and create new applications. gminsights.commarketresearch.com

A primary research trajectory is the development of novel and more efficient synthetic methodologies. arabjchem.org For decades, the Suzuki-Miyaura cross-coupling has been a cornerstone for biphenyl synthesis. rsc.orgarabjchem.org Current research focuses on refining these methods, for example, by developing ligandless palladium catalysts to prevent side reactions like aryl-aryl exchange that can occur with traditional phosphine-based catalysts. orgsyn.org Scientists are also exploring the use of other, more abundant and less expensive metal catalysts, such as those based on nickel, copper, or iron. rsc.org

Another significant trend is the focus on sustainability and "green chemistry". markwideresearch.com This involves designing synthetic routes that are more atom-economical, use less hazardous reagents, and are more energy-efficient. acs.org The development of one-pot protocols, where multiple reaction steps are carried out in the same vessel, is part of this effort. arabjchem.org

Furthermore, there is a strong emphasis on creating biphenyl derivatives with tailored properties for specific applications. arabjchem.orgmarkwideresearch.com In medicinal chemistry, researchers synthesize libraries of biphenyl compounds to screen for biological activity against various diseases. arabjchem.orggminsights.com In materials science, biphenyls are used to develop liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers, driving research into functionalization that can tune the electronic and physical properties of the biphenyl scaffold. rsc.org

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst (Typical) |

| Suzuki-Miyaura | Organoboron compound | Aryl Halide/Triflate | Palladium |

| Ullmann | (None - homocoupling) | Aryl Halide | Copper |

| Negishi | Organozinc compound | Aryl Halide | Palladium or Nickel |

| Kumada | Grignard Reagent | Aryl Halide | Palladium or Nickel |

| Hiyama | Organosilicon compound | Aryl Halide | Palladium |

Structure

3D Structure

特性

分子式 |

C13H11I |

|---|---|

分子量 |

294.13 g/mol |

IUPAC名 |

1-iodo-2-(2-methylphenyl)benzene |

InChI |

InChI=1S/C13H11I/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |

InChIキー |

FYPRVWCGPBZSSR-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2=CC=CC=C2I |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 2 Iodo 2 Methylbiphenyl Transformations

Elementary Steps in Transition Metal-Catalyzed Cross-Coupling Cycles

Transition metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. researchgate.net These reactions typically proceed through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific nature of these steps can be influenced by the metal center, ligands, and substrate.

Oxidative addition is the initial and often rate-determining step in many cross-coupling cycles involving aryl halides like 2-iodo-2'-methylbiphenyl. ilpi.com This process involves the cleavage of the carbon-iodine (C–I) bond and the formation of two new covalent bonds between the metal center and the carbon and iodine atoms, respectively. wikipedia.org The reaction results in an increase in both the formal oxidation state and the coordination number of the metal. wikipedia.org For a generic metal center M(0), the oxidative addition of this compound can be represented as the metal inserting into the C-I bond to form a M(II) complex.

Several mechanisms for oxidative addition have been proposed, including concerted, SN2-type, and radical pathways. libretexts.org For aryl iodides, the concerted pathway is common, involving a three-centered transition state. libretexts.org However, the specific mechanism can be influenced by the nature of the metal and its ligand sphere.

Kinetic studies on the oxidative addition of aryl iodides to various metal complexes, such as those of palladium and gold, provide insight into the factors governing this step. nih.govberkeley.edu The electronic properties of the ligands attached to the metal center play a crucial role. Electron-donating ligands can increase the electron density on the metal, facilitating its oxidation and thus accelerating the rate of oxidative addition. Conversely, steric hindrance around the metal center can impede the approach of the aryl iodide, slowing the reaction. nih.gov For instance, studies on bipyridyl-ligated gold(I) complexes have shown that the electronic effects of substituents on the bipyridyl ligand significantly impact oxidative addition kinetics. nih.gov

| Parameter | Observation in Aryl Iodide Oxidative Addition | Implication for this compound |

| Metal Electron Density | More electron-rich metal centers exhibit faster reaction rates. | Catalysts with electron-donating ligands would likely accelerate the initial C-I bond cleavage. |

| Ligand Sterics | Bulky ligands can slow the reaction by hindering the substrate's approach to the metal center. nih.gov | The choice of ligand must balance electronic benefits with potential steric drawbacks. |

| Reaction Kinetics | Often first-order in both the metal complex and the aryl iodide at low concentrations. berkeley.edu | The rate is directly dependent on the concentration of both the catalyst and the substrate. |

| Mechanism Type | Commonly proceeds via a concerted, three-center transition state for Pd(0) complexes. libretexts.org | A synchronous cleavage of the C-I bond and formation of M-C and M-I bonds is expected. |

Transmetalation is a crucial step in coupling reactions like Suzuki-Miyaura and Stille, where an organic group is transferred from one metal (e.g., boron or tin) to the catalytically active transition metal (e.g., palladium). researchgate.net In the context of intramolecular reactions of a species derived from this compound, a related process might involve the transfer of the biaryl group between different metal centers or a rearrangement at a single metal center.

The mechanism of transmetalation can be complex and is generally believed to proceed through a bridged intermediate. nih.gov The reaction rate is influenced by several factors, including the nature of the metals, the organic group being transferred, the ligands on the acceptor metal, and the presence of additives like bases or salts. For instance, in Suzuki-Miyaura couplings, a base is typically required to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the transfer of the aryl group to the palladium(II) center.

Computational studies have been employed to elucidate the transition states and intermediates in transmetalation steps. researchgate.net These studies often point to a cyclic transition state where the two metal centers are bridged by one or more ligands, facilitating the transfer of the organic moiety.

| Factor | Role in Transmetalation | Relevance to Biphenyl (B1667301) Systems |

| Nature of R Group | Electron-withdrawing groups on the transferring aryl ring can slow down the reaction. | The electronic properties of the 2'-methylbiphenyl group will influence the rate of transfer. |

| Leaving Group | The facility of the transfer depends on the group left behind on the main group metal. | Not directly applicable in the same way for intramolecular cyclizations but the principle of ligand exchange is key. |

| Ancillary Ligands | Ligands on the transition metal must be able to dissociate to open a coordination site for the incoming organometallic reagent. | Labile ligands on the metal catalyst are necessary to allow for the formation of the required intermediates. |

| Additives | Bases (in Suzuki) or salts can accelerate the process by forming more reactive organometallic species. | The reaction medium and additives can significantly modulate the efficiency of this step. |

Reductive elimination is the final, product-forming step of the cross-coupling cycle. wikipedia.orgumb.edu It is the microscopic reverse of oxidative addition and involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the metal's oxidation state. wikipedia.org For an intermediate derived from this compound, this step would typically involve the formation of a new carbon-carbon or carbon-hydrogen bond to yield the final product, regenerating the catalytically active lower-oxidation-state metal complex. umb.eduumb.edu

The most common mechanism for reductive elimination is a concerted pathway, which proceeds through a three-centered transition state and results in the retention of stereochemistry at the carbon centers. wikipedia.orgumb.edu A critical requirement for this pathway is that the two groups to be eliminated must be cis- to each other on the metal's coordination sphere. wikipedia.orgumb.edu If the groups are trans-, a trans-to-cis isomerization must occur before reductive elimination can proceed. umb.edu

The rate of reductive elimination is influenced by several factors. Electron-withdrawing ancillary ligands can accelerate the reaction by stabilizing the more electron-rich, lower-oxidation-state metal product. Steric crowding around the metal center can also promote reductive elimination by relieving steric strain in the transition state and product. umb.edu Conversely, reductive eliminations from certain metal centers, like Ni(II), can be challenging and may require specific strategies, such as oxidation-induced pathways, to facilitate the process. rsc.org

Carbon-Hydrogen Bond Activation Mechanisms

The intramolecular functionalization of this compound to form cyclic products necessitates the cleavage of a carbon-hydrogen (C-H) bond, typically on the methyl-bearing phenyl ring. C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates. rutgers.edu Two prominent mechanisms for C-H activation by late transition metals are the Concerted Metallation-Deprotonation (CMD) model and pathways analogous to electrophilic aromatic substitution.

The Concerted Metallation-Deprotonation (CMD) mechanism is a widely accepted pathway for C-H activation, particularly for high-valent, late transition metals such as Pd(II). wikipedia.org This mechanism involves a single transition state where the C-H bond is cleaved and a new carbon-metal bond is formed simultaneously. wikipedia.org A key feature of the CMD pathway is the involvement of a base, often a carboxylate anion like acetate, which assists in removing the proton. wikipedia.orgnih.gov

In the context of a palladacycle formed from this compound, a Pd(II) center would coordinate to the C-H bond of the methyl-bearing ring. The CMD transition state would then involve the palladium center bonding to the carbon atom while an external or coordinated base (e.g., acetate) abstracts the hydrogen atom. wikipedia.org This mechanism avoids the formation of a high-energy metal hydride intermediate. wikipedia.org

Computational and experimental studies have provided strong support for the CMD mechanism. researchgate.netrsc.org For example, in the nitrile-directed remote C-H activation of biphenyl compounds, DFT studies have shown that substituted 2-pyridone ligands are crucial in assisting the cleavage of the C-H bond through a CMD process. researchgate.netnih.gov The carboxylate or other basic moiety acts as a proton shuttle, lowering the activation energy for the C-H cleavage.

| Feature | Description | Significance for this compound |

| Mechanism | Single, six-membered cyclic transition state involving the metal, C-H bond, and a base. wikipedia.orgnih.gov | Provides a lower-energy pathway for C-H cleavage compared to oxidative addition of a C-H bond. |

| Metal Center | Common for high-valent, late transition metals (e.g., Pd(II), Rh(III), Ir(III)). wikipedia.org | Palladium catalysts, often used for such transformations, are well-suited for this mechanism. |

| Role of Base | An external base (typically a carboxylate) deprotonates the C-H bond as the C-M bond forms. wikipedia.org | The choice of base and its concentration are critical parameters for optimizing the reaction. |

| Intermediate | A cyclometalated species is formed directly without passing through a metal-hydride intermediate. wikipedia.org | Leads to the formation of a stable palladacycle intermediate poised for subsequent reaction steps. |

Another pathway for C-H activation involves the metal center acting as an electrophile, in a process analogous to classical electrophilic aromatic substitution (SEAr). nih.gov In this mechanism, the electron-rich aromatic ring of the biphenyl substrate attacks the electrophilic metal center. This leads to the formation of a Wheland-type intermediate or sigma complex, which then loses a proton (often with the help of a base) to restore aromaticity and form the C-M bond. nih.gov

This pathway is typically favored for electron-rich aromatic substrates and highly electrophilic metal complexes. rutgers.edunih.gov While the CMD mechanism is often considered more prevalent for Pd(II)-catalyzed C-H activations, electrophilic metalation can be a viable alternative, especially with other metals or under different reaction conditions. For example, metal salts like Pd(II), Au(III), or Hg(II) can react with electron-rich arenes via an electrophilic aromatic metalation mechanism. nih.gov

Distinguishing between the CMD and electrophilic substitution pathways can be challenging, as they share some common features. However, detailed kinetic and computational studies can often provide evidence for one mechanism over the other. The electronic effects of substituents on the aromatic ring can be a key indicator; strong electron-donating groups would be expected to significantly accelerate an electrophilic substitution pathway, whereas the effect might be less pronounced for a CMD mechanism.

Radical and Photoinduced C-H Activation Pathways

Recent advancements in synthetic chemistry have highlighted the utility of radical and photoinduced pathways for C-H activation, offering alternative mechanistic avenues to traditional thermal methods. In the context of this compound, these approaches can facilitate intramolecular cyclization to form fluorene (B118485) derivatives.

Photoinduced transformations, often employing a synergistic merger of photocatalysis and palladium catalysis, can proceed through a Pd(II)/Pd(III)/Pd(IV) catalytic cycle. nih.gov Light energy can be involved in both the C-H activation step and the generation of radical intermediates. nih.gov The radical nature of these reactions can be confirmed through radical quenching experiments and electron paramagnetic resonance (EPR) analysis. nih.gov For instance, the use of a photosensitizer can enable the reaction to proceed under visible light irradiation, with hydrogen as the sole byproduct. rsc.org

Radical translocation reactions, initiated by photolysis, heat, or a radical initiator, can also be employed. These reactions involve an intramolecular hydrogen atom shift from the methyl group to an initially generated aryl radical at the 2-position of the biphenyl system. mdpi.com For this intramolecular translocation to occur efficiently, the molecule often needs to adopt a specific conformation where the radical center and the C-H bond are in proximity. mdpi.com

It is important to note that while these methods offer powerful tools for C-H functionalization, the specific pathways and intermediates can be complex and are often the subject of detailed mechanistic studies involving control experiments, spectroscopy, and kinetic analysis. nih.govrsc.org

Role of Specific Ligands and Additives in Catalytic Cycles

The efficiency and selectivity of catalytic transformations involving this compound are profoundly influenced by the choice of ligands and additives. These components play crucial roles in stabilizing the metal center, modulating its reactivity, and facilitating key elementary steps within the catalytic cycle, such as oxidative addition and reductive elimination.

Phosphine (B1218219) ligands are a cornerstone in palladium-catalyzed cross-coupling reactions due to the tunability of their steric and electronic properties. sigmaaldrich.comsigmaaldrich.com In the context of transformations of this compound, phosphine ligands are instrumental in facilitating the intramolecular C-H activation required for cyclization to form fluorene. acs.org

Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are known to promote the oxidative addition of aryl halides to the palladium center and subsequent C-H bond activation. sigmaaldrich.comacs.org The steric bulk of these ligands can also facilitate the final reductive elimination step, releasing the fluorene product and regenerating the active catalyst. sigmaaldrich.com Bidentate phosphine ligands, which form a chelate complex with the metal, can offer enhanced stability to the catalytic system. sigmaaldrich.com The specific choice of phosphine ligand can significantly impact reaction rates and product yields.

| Ligand | Common Abbreviation | Key Feature |

|---|---|---|

| Triphenylphosphine | PPh₃ | General-purpose, widely used. sigmaaldrich.com |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Bulky and electron-rich, promotes oxidative addition. sigmaaldrich.com |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate, offers high stability. |

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, often serving as alternatives to phosphines. unideb.hu Their strong σ-donating properties enhance the electron density at the metal center, which can facilitate the oxidative addition of this compound to a low-valent palladium species. sigmaaldrich.commdpi.com The strong metal-NHC bond also contributes to the stability of the catalytic complexes, preventing ligand dissociation. sigmaaldrich.com

The steric bulk of NHC ligands, which can be readily modified by changing the substituents on the nitrogen atoms, plays a crucial role in promoting reductive elimination, the final step in many cross-coupling catalytic cycles. sigmaaldrich.com For intramolecular reactions of this compound, sterically encumbered NHC ligands can be particularly effective in facilitating the formation of the fluorene product. nih.gov Furthermore, the use of chiral NHC ligands has shown potential in asymmetric catalysis, although success in achieving high enantioselectivity can be substrate-dependent. nih.gov

| Ligand Type | Common Backbones | Key Properties |

|---|---|---|

| Imidazol-2-ylidenes | IMes, IPr, IAd | Strong σ-donors, sterically tunable. sigmaaldrich.com |

| Benzimidazol-2-ylidenes | - | Electronically and sterically modifiable. sigmaaldrich.com |

| Triazol-5-ylidenes | - | Used in constructing bi- and polymetallic complexes. mdpi.com |

The choice of base and solvent system is critical in the transformations of this compound, particularly in palladium-catalyzed intramolecular cyclization reactions. The base is often required to facilitate the C-H activation step, which typically proceeds via a concerted metalation-deprotonation (CMD) mechanism. The solvent not only dissolves the reactants and catalyst but can also significantly influence the reaction rate and mechanism by solvating ionic intermediates and transition states. scispace.com

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and carboxylates (e.g., CsOAc). nih.gov The strength and nature of the base can affect the rate of C-H bond cleavage.

The solvent polarity plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are frequently employed. nih.gov In some cases, the addition of a polar solvent to a nonpolar one can lead to a significant rate increase, which may be attributed to the desolvation of charged intermediates, making them more reactive. scispace.com For instance, in reactions involving organometallic reagents, polar solvents can accelerate the oxidative addition step. nih.gov However, the effect of the solvent can be complex, and in some cases, protic solvents might be tolerated or even beneficial. nih.gov The interplay between the base and solvent is also important, as the solubility and reactivity of the base can be highly solvent-dependent.

Characterization of Reactive Intermediates and Transition States

Understanding the mechanism of catalytic transformations involving this compound necessitates the characterization of fleeting reactive intermediates and the transition states that connect them. This knowledge is crucial for optimizing reaction conditions and designing more efficient catalysts.

Palladacycles are key intermediates in palladium-catalyzed C-H activation reactions. researchgate.net In the intramolecular cyclization of this compound to form fluorene, a 2-methyl-2'-palladabiphenyl intermediate is proposed. acs.org This intermediate can be formed through the oxidative addition of the C-I bond to a Pd(0) species, followed by intramolecular C-H activation at the 2'-methyl group. acs.org

The formation of these palladacycles often involves the reaction of a substrate containing a directing group with a palladium(II) precursor, such as palladium acetate. researchgate.net The directing group, in this case, the biphenyl scaffold itself, positions the methyl C-H bond for interaction with the palladium center. While five- and six-membered palladacycles are the most common and stable, the formation of other ring sizes is also possible. researchgate.net

The characterization of these metallacyclic intermediates can be achieved through various spectroscopic techniques, including NMR and X-ray crystallography, although their inherent reactivity can make isolation challenging. researchgate.net Computational studies are also frequently employed to model the structures and energies of these intermediates and the transition states for their formation and subsequent reactions.

Aryl Radical and Aryl Cation Intermediates

The transformation of this compound can proceed through different mechanistic pathways, with the formation of either aryl radical or aryl cation intermediates being a key area of investigation. The specific reaction conditions often dictate which intermediate is favored.

Aryl Radical Intermediates:

Aryl radicals are highly reactive species that can be generated from aryl iodides through various methods, including photolysis, heat, or reaction with a radical initiator. Once formed, the aryl radical derived from this compound can undergo an intramolecular cyclization. This process, known as radical cyclization, is a powerful tool in organic synthesis for forming cyclic compounds. nih.gov

In the context of this compound, the generated aryl radical at the C2 position can attack the adjacent phenyl ring, leading to the formation of a fluorene skeleton. The driving force for this intramolecular reaction is the formation of a more stable radical species upon cyclization. Studies on similar 2-iodobiphenyl (B1664525) systems have shown that such radical cyclizations are efficient for forming five- and six-membered rings. nih.gov

The general mechanism for a radical-mediated cyclization of this compound is proposed to proceed through the following steps:

Initiation: Homolytic cleavage of the carbon-iodine bond to generate the 2'-methylbiphenyl-2-yl radical.

Cyclization: Intramolecular attack of the aryl radical onto the adjacent aromatic ring.

Termination: The resulting cyclized radical is then quenched, for example, by abstracting a hydrogen atom from a donor molecule to yield the final fluorene product.

It is important to note that experimental conditions, such as the presence of radical initiators (e.g., AIBN) or photoredox catalysts, are crucial for promoting the formation of aryl radical intermediates. researchgate.net

Aryl Cation Intermediates:

In contrast to radical pathways, the involvement of aryl cation intermediates in the transformations of this compound is less commonly reported but can be a plausible pathway under certain conditions, particularly in the presence of strong Lewis acids or under specific mass spectrometry conditions. The formation of an aryl cation would likely lead to an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction to form the cyclized product.

The generation of aryl cations from aryl iodides is generally more challenging than the formation of aryl radicals. However, studies on the fragmentation of vinyl iodonium (B1229267) salts have shown that vinyl cations can be generated, which then undergo rearrangements. utas.edu.au While not directly analogous, this suggests that under the right electronic and steric influences, a cationic pathway for the cyclization of this compound could be envisioned.

Mechanistic studies that could differentiate between a radical and a cationic pathway would involve experiments such as radical trapping or the observation of rearrangements characteristic of carbocations. To date, detailed studies specifically delineating the conditions that favor aryl cation formation from this compound are limited in the available literature.

Isolation and Characterization of Organometallic Complexes

The transformations of this compound are often facilitated by transition metal catalysts, particularly palladium complexes. These catalytic cycles involve the formation of organometallic intermediates, and the isolation and characterization of these species are crucial for understanding the reaction mechanism at a molecular level.

In palladium-catalyzed reactions, the initial step is typically the oxidative addition of the aryl iodide to a low-valent palladium(0) species. In the case of this compound, this would result in the formation of a palladium(II) complex where the 2'-methylbiphenyl group is bonded to the palladium center.

While the direct isolation of the initial oxidative addition product of this compound is not extensively documented, studies on analogous 2-iodobiphenyls have provided significant insights. For instance, in the palladium-catalyzed synthesis of fluorenes from 2-iodobiphenyls, a key proposed intermediate is a dibenzopalladacyclopentadiene complex. inorgchemres.org This palladacycle is formed through a subsequent C-H activation step after the initial oxidative addition. inorgchemres.org

The general steps leading to and involving such an organometallic complex are:

Oxidative Addition: The reaction of this compound with a Pd(0) source to form an arylpalladium(II) iodide complex.

Intramolecular C-H Activation: The palladium center then activates a C-H bond on the adjacent methyl-substituted phenyl ring, leading to the formation of a five-membered palladacycle.

Further Reaction: This palladacycle can then undergo further reactions, such as insertion of other molecules or reductive elimination, to form the final product and regenerate the Pd(0) catalyst.

The characterization of such organopalladium complexes typically involves a combination of spectroscopic techniques and X-ray crystallography.

| Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Provides information about the structure of the organic ligand and its coordination to the metal center. |

| ³¹P NMR Spectroscopy | Used when phosphine ligands are present on the palladium, to study their coordination and electronic properties. |

| Mass Spectrometry | Confirms the molecular weight of the complex. |

| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths and angles. |

While specific crystallographic data for an organometallic complex of this compound was not found in the reviewed literature, the isolation of phenyl palladium(II) iodide complexes from other reactions demonstrates the feasibility of characterizing such intermediates. nsf.gov The stability of post-β-carbon-elimination organopalladium complexes has also been demonstrated through their isolation and characterization by X-ray crystallography and NMR. These studies provide a strong basis for the proposed existence and potential isolation of similar complexes derived from this compound.

Computational and Theoretical Studies on 2 Iodo 2 Methylbiphenyl Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be mapped out, revealing the most likely reaction pathway.

In the context of reactions involving 2-Iodo-2'-methylbiphenyl, DFT calculations can be employed to study various transformations, such as cross-coupling reactions where the carbon-iodine bond is activated. Researchers can model the elementary steps of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. For instance, in a hypothetical palladium-catalyzed Suzuki coupling reaction, DFT could be used to calculate the energy barriers for the oxidative addition of this compound to a Pd(0) complex. These calculations would provide insights into the feasibility of this crucial initiation step and how the substitution pattern on the biphenyl (B1667301) scaffold influences its rate.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Oxidative Addition

| Reactant System | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |

| Pd(PPh₃)₂ + this compound | 15.2 | -5.7 |

| Pd(dppf) + this compound | 12.8 | -7.1 |

Note: Data is hypothetical and for illustrative purposes.

These theoretical calculations can also shed light on the nature of intermediates, helping to distinguish between proposed mechanistic pathways. The geometries of transition states, optimized using DFT, provide a three-dimensional picture of the atomic rearrangements during the reaction, highlighting key bond-forming and bond-breaking events.

Modeling of Catalyst Activation and Deactivation Pathways

The efficiency of a catalytic reaction is not only dependent on the catalytic cycle itself but also on the processes of catalyst activation and deactivation. Computational modeling offers a molecular-level understanding of these often-elusive pathways.

For reactions utilizing this compound, theoretical models can investigate how a precatalyst is converted into the active catalytic species. For example, if a Pd(II) precatalyst is used, DFT calculations can explore the mechanism of its reduction to the active Pd(0) species. Conversely, catalyst deactivation pathways, such as the formation of off-cycle, stable complexes or catalyst aggregation, can be computationally explored. By calculating the thermodynamic stability of potential deactivating species, researchers can predict the propensity of a catalyst to be sequestered from the catalytic cycle. This information is invaluable for designing more robust and long-lived catalytic systems for transformations involving this compound.

Elucidation of Regio- and Stereoselectivity in Reactions

Many chemical reactions can potentially yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational chemistry is particularly adept at predicting and explaining the origins of selectivity.

In reactions of this compound, questions of regioselectivity might arise in functionalization reactions targeting other positions on the biphenyl rings. DFT calculations can be used to compare the activation energies of the transition states leading to the different regioisomers. The pathway with the lower energy barrier will be the kinetically favored one, and the calculated product distribution can be compared with experimental results.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational investigation. For reactions that create a new stereocenter, DFT can be used to model the diastereomeric transition states. The energy difference between these transition states can be used to predict the diastereomeric ratio or enantiomeric excess of the product. The analysis of the optimized transition state geometries can reveal the specific non-covalent interactions, such as steric repulsion or attractive interactions, that are responsible for the observed stereochemical outcome.

Understanding Electronic and Steric Effects on Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure and steric properties. Computational methods provide quantitative measures of these effects, allowing for a deeper understanding of their influence on the reactivity of this compound.

The presence of the methyl group at the 2'-position and the iodine atom at the 2-position introduces significant steric hindrance around the biphenyl linkage. This steric bulk can influence the preferred conformation of the molecule and can impact the accessibility of the reactive C-I bond to a catalyst. Computational techniques such as steric mapping can visualize and quantify the steric environment around the reactive center.

Electronically, the iodine atom acts as a good leaving group and also influences the electron density distribution in the aromatic rings. The methyl group, being electron-donating, can also subtly alter the electronic properties of the phenyl ring to which it is attached. DFT calculations can provide detailed information about the electronic structure, such as atomic charges, molecular orbital energies, and electrostatic potential maps. These electronic descriptors can be correlated with the observed reactivity of this compound in different chemical reactions, providing a rational basis for its chemical behavior.

Table 2: Calculated Properties of this compound

| Property | Calculated Value |

| C-I Bond Length | 2.10 Å |

| Dihedral Angle (C-C-C-C) | 65° |

| Mulliken Charge on Iodine | -0.15 e |

Note: Data is from a hypothetical DFT calculation and for illustrative purposes.

Applications of 2 Iodo 2 Methylbiphenyl in Advanced Organic Synthesis

Construction of Polyaromatic Hydrocarbons (PAHs) and Extended π-Systems

2-Iodo-2'-methylbiphenyl serves as a key precursor in the synthesis of various polyaromatic hydrocarbons (PAHs) and extended π-conjugated systems. These molecules are of significant interest due to their unique electronic and photophysical properties. A primary synthetic strategy involves the intramolecular cyclization of this compound derivatives.

One notable application is in the synthesis of helicenes, which are ortho-fused aromatic compounds with a helical structure. ekb.egbeilstein-journals.orgbeilstein-journals.org The synthesis of these chiral molecules often relies on photocyclization reactions of stilbene-like precursors, which can be prepared from this compound through Heck or Suzuki coupling reactions. The inherent twist in the biphenyl (B1667301) precursor can influence the stereochemical outcome of the helicene formation.

Furthermore, intramolecular biaryl coupling reactions, such as the Ullmann reaction, can be employed to form new aromatic rings. organic-chemistry.org By introducing appropriate functional groups onto the this compound core, subsequent intramolecular C-H activation or other coupling strategies can lead to the formation of larger PAH systems. The methyl group can be functionalized to participate in these cyclization reactions, for instance, through benzylic bromination followed by coupling reactions.

The synthesis of S-shaped double helicenes has been achieved through a multi-step sequence involving the Wittig reaction and a double oxidative photocyclization. beilstein-journals.org While not directly starting from this compound, the strategies employed are applicable to derivatives of this compound. The regioselectivity of the photocyclization is a critical aspect of these syntheses. beilstein-journals.org

The table below summarizes some of the PAHs and extended π-systems that can be synthesized from this compound and the key reactions involved.

| Target Molecule Class | Key Precursor Derived from this compound | Key Reaction(s) |

| Helicenes | Stilbene derivatives | Photocyclization |

| Fused PAHs | Functionalized biphenyls | Intramolecular Ullmann Coupling, C-H activation |

| S-Shaped Double Helicenes | Vinyl-substituted biphenyls | Wittig Reaction, Oxidative Photocyclization |

Precursors for Complex Biaryl Scaffolds and Heterocycles

The structural framework of this compound is ideally suited for the synthesis of more complex biaryl scaffolds and various heterocyclic compounds. The carbon-iodine bond provides a reactive handle for numerous cross-coupling reactions, enabling the extension of the biphenyl system.

A significant application lies in the synthesis of carbazoles and dibenzofurans. nih.gov These heterocycles are present in many biologically active compounds and functional materials. The synthesis often proceeds via an initial N- or O-arylation of an ortho-iodoaniline or ortho-iodophenol with an arylating agent, followed by an intramolecular palladium-catalyzed cyclization. nih.gov In this context, this compound can be envisioned as a precursor to a more functionalized biaryl that then undergoes cyclization to form a substituted carbazole (B46965) or dibenzofuran. For example, the Ullmann condensation can be used to couple this compound with an ortho-aminophenol, followed by cyclization to afford a methyl-substituted benzofurocarbazole.

The Ullmann reaction is a classical method for the formation of biaryl linkages and can be used to synthesize unsymmetrical biaryls starting from aryl iodides. organic-chemistry.orgscholarsjournal.netnih.gov This reaction can be employed to couple this compound with other aryl halides to generate more complex, sterically hindered biaryl systems that are difficult to access through other methods.

Below is a table outlining the synthesis of complex biaryls and heterocycles from this compound.

| Target Scaffold | Synthetic Strategy | Key Reaction(s) |

| Substituted Carbazoles | Coupling with anilines followed by cyclization | Ullmann Condensation, Pd-catalyzed C-N coupling |

| Substituted Dibenzofurans | Coupling with phenols followed by cyclization | Ullmann Condensation, Pd-catalyzed C-O coupling |

| Complex Biaryls | Cross-coupling with other aryl halides | Ullmann Reaction, Suzuki Coupling, Stille Coupling |

Role in Ligand Synthesis for Catalysis

Chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis. researchgate.netnih.gov The biphenyl backbone is a common feature in many successful chiral ligands due to its axial chirality when appropriately substituted in the ortho positions. This compound is a valuable starting material for the synthesis of such atropisomeric ligands. rsc.org

The synthesis of P-chiral phosphine ligands often involves the reaction of a lithiated biaryl with a phosphorus electrophile. nih.govresearchgate.nettcichemicals.com The iodine atom in this compound can be readily converted to a lithium species via lithium-halogen exchange. Subsequent reaction with a chlorophosphine, followed by further transformations, can lead to the desired chiral phosphine ligand. The methyl group provides the necessary steric bulk to create a stable atropisomer.

The development of conformationally rigid and electron-rich P-chiral phosphine ligands has been shown to lead to excellent enantioselectivity and high catalytic activity in various transition-metal-catalyzed asymmetric reactions. nih.gov The biphenyl scaffold derived from this compound can be further functionalized to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the outcome of the catalytic reaction.

The following table summarizes the types of ligands that can be synthesized from this compound and their applications.

| Ligand Type | Synthetic Approach | Application in Catalysis |

| Atropisomeric Phosphines | Lithiation followed by reaction with PCl₃ or its derivatives | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| P-Chiral Phosphines | Stereoselective phosphinylation | Various enantioselective transformations |

| Bidentate Phosphine Ligands | Functionalization of both aryl rings | Cross-coupling reactions, Asymmetric catalysis |

Building Blocks for Functional Materials

The unique electronic and structural features of the biphenyl unit make it an attractive component for the construction of functional organic materials. This compound can serve as a versatile building block for the synthesis of materials with applications in electronics and optoelectronics.

One area of application is in the development of organic light-emitting diodes (OLEDs). researchgate.netmdpi.comresearchgate.netelsevierpure.comsemanticscholar.org The core of many OLED materials consists of extended π-conjugated systems that can efficiently transport charge and emit light. Through polymerization or dendrimerization reactions starting from functionalized derivatives of this compound, it is possible to create materials with the desired properties for use in OLEDs. The non-coplanar nature of the biphenyl unit can be advantageous in preventing aggregation-induced quenching of fluorescence.

Another potential application is in the synthesis of conductive polymers. researchgate.netiarjset.commdpi.comcmu.edugoogle.com By incorporating the this compound moiety into a polymer backbone, for example, through Suzuki or Stille polycondensation, it is possible to create materials with tunable electronic properties. The iodine atom can be used as a handle for polymerization, and the methyl group can improve the solubility and processability of the resulting polymer.

The table below provides an overview of the functional materials that can be synthesized using this compound.

| Material Class | Synthetic Method | Potential Application |

| Organic Light-Emitting Diodes (OLEDs) | Polymerization, Dendrimerization | Displays, Lighting |

| Conductive Polymers | Polycondensation (e.g., Suzuki, Stille) | Organic electronics, Sensors |

| Liquid Crystals | Functionalization with mesogenic groups | Display technology |

Strategic Intermediate in Medicinal Chemistry Building Blocks

The biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. unife.it this compound serves as a valuable intermediate for the synthesis of complex molecular scaffolds for drug discovery. nih.govniper.gov.in Its ability to undergo a variety of chemical transformations allows for the creation of diverse libraries of compounds for biological screening.

A key application is in the synthesis of kinase inhibitors. researchgate.neted.ac.uknih.govsemanticscholar.orgnih.gov Many kinase inhibitors feature a biaryl core, which is crucial for binding to the ATP-binding site of the enzyme. The atropisomerism that can be introduced by using a substituted biphenyl like this compound can lead to compounds with high potency and selectivity. nih.gov The synthesis of such inhibitors often involves the use of cross-coupling reactions to introduce various substituents onto the biphenyl scaffold.

Furthermore, the biphenyl pyrazole (B372694) scaffold has been identified as a promising framework for the development of multitargeted ligands for neurodegenerative diseases. nih.gov this compound can be used as a starting material to construct such scaffolds through a series of synthetic steps, including the formation of the pyrazole ring and further functionalization.

The following table highlights the role of this compound in the synthesis of medicinal chemistry building blocks.

| Target Class | Synthetic Relevance of this compound | Therapeutic Area |

| Kinase Inhibitors | Precursor to atropisomeric biaryl cores | Oncology, Inflammation |

| Biphenyl Pyrazole Scaffolds | Building block for the core structure | Neurodegenerative Diseases |

| Constrained Peptide Mimetics | Scaffold for mimicking peptide secondary structures | Various |

Emerging Research Directions and Future Prospects

Photo-/Electrocatalysis in 2-Iodo-2'-methylbiphenyl Functionalization

Recent years have seen a surge in the use of photo- and electrocatalysis for the activation of aryl iodides, offering mild and efficient alternatives to traditional transition metal-catalyzed reactions. acs.orgnih.gov These methods rely on the generation of highly reactive radical intermediates from the C–I bond under visible light or an electric potential, enabling a wide range of transformations. acs.org

Photoredox catalysis, for instance, has emerged as a powerful tool for forging C–C and C–heteroatom bonds. arizona.edu A notable strategy involves the use of a photocatalyst that, upon excitation by visible light, can reduce an aryl iodide to produce an aryl radical. acs.org This transient species can then be trapped by a suitable partner, such as a copper-nucleophile complex, to form the desired functionalized product. acs.org This electron-transfer mechanism has proven effective for a diverse range of aryl iodides, including those with sterically demanding substituents. acs.org Similarly, bismuth-photocatalyzed systems have been developed for the C–C coupling of aryl iodides with pyrrole (B145914) derivatives, proceeding through a unique dual light-driven process involving both metal-to-ligand and ligand-to-ligand charge transfer transitions. nih.gov

Another innovative, metal-free approach involves the irradiation of ortho-iodoaryl compounds with UVC light, which generates highly reactive triplet aryl cation intermediates capable of undergoing intramolecular cyclization without the need for any reagents or catalysts. researchgate.net Furthermore, photocatalytic systems using N-heterocyclic carbene-boranes (NHC-BH₃) have been developed for the radical reductive cross-coupling of iodides with activated olefins, avoiding traditional C–I bond cleavage mechanisms like oxidative addition. rsc.org These light-driven methods often operate under mild conditions and exhibit high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules.

The table below summarizes selected recent photo- and electrocatalytic methods applicable to the functionalization of aryl iodides.

| Catalytic System | Transformation | Key Features |

| PTH Photocatalyst / Cu | C–F, C–O, and C–OR bond formation | Proceeds under visible light; broad substrate scope. acs.org |

| Bismuth(I) Complex | C(sp²)–C(sp²) coupling with pyrroles | Chemoselective; dual light-driven processes. nih.gov |

| NHC-BH₃ / Photocatalyst | Reductive cross-coupling with olefins | Metal-free; high efficiency and regioselectivity. rsc.org |

| UVC Irradiation (catalyst-free) | Intramolecular cyclization | Reagent- and catalyst-free; proceeds via triplet aryl cations. researchgate.net |

Biocatalytic Approaches for Iodoaryls

Biocatalysis is emerging as a powerful and sustainable alternative for the synthesis and transformation of aryl compounds. nih.govchemrxiv.org Enzymes offer unparalleled selectivity under mild, aqueous conditions, minimizing waste and avoiding the use of toxic reagents. While the application of biocatalysis specifically to this compound is still a developing area, research into related iodoarenes and biaryl compounds demonstrates significant potential.

One promising strategy involves oxidative C–C bond formation catalyzed by cytochrome P450 enzymes. nih.govchemrxiv.org Researchers have successfully demonstrated the ability of natural P450 catalysts to perform cross-coupling reactions on phenolic substrates. nih.gov More significantly, protein engineering has been used to tailor a P450 enzyme to achieve high efficiency, site-selectivity, and atroposelectivity in the synthesis of sterically hindered biaryl bonds, transforming a previously unselective reaction into a highly controlled process. nih.govchemrxiv.org This catalyst-controlled approach has the potential to overcome the inherent selectivity challenges often encountered in traditional small-molecule-mediated methods. nih.gov

Another area of investigation is the enzymatic monooxygenation of halogen atoms. Studies have shown that cytochrome P450 can catalyze the oxidation of iodobenzene, indicating the potential for enzymatic modification of the C–I bond itself. acs.org While this research primarily focuses on simpler iodoarenes, it lays the groundwork for exploring enzymatic functionalization or dehalogenation of more complex structures like iodobiphenyls. The development of such biocatalytic systems could lead to novel, environmentally benign pathways for producing valuable biphenyl (B1667301) derivatives.

Machine Learning and Artificial Intelligence in Reaction Optimization and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of chemical reactions, including those involving this compound. joaiar.org These computational tools can analyze vast datasets from high-throughput experiments (HTE) and scientific literature to predict reaction outcomes, recommend optimal conditions, and even design novel catalysts. beilstein-journals.orgprinceton.educas.cn

For complex transformations like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which are central to biphenyl synthesis, ML algorithms can predict product yields with remarkable accuracy. princeton.educhemrxiv.org By computing atomic, molecular, and vibrational descriptors for reactants, ligands, bases, and additives, algorithms like random forests can identify subtle patterns that govern reaction performance. princeton.edu This predictive power allows for the rapid in silico screening of thousands of potential reaction conditions, drastically reducing the experimental effort required for optimization. beilstein-journals.org For instance, one study demonstrated that a random forest model trained on just 5% of an HTE dataset could outperform traditional linear regression analysis that used 70% of the data, highlighting the efficiency of ML-guided approaches. princeton.edu

Design of Novel Catalytic Systems for Challenging Transformations of Iodobiphenyls

The steric hindrance posed by the ortho-methyl group in this compound makes its functionalization a significant synthetic challenge. Overcoming this requires the rational design of highly active and sterically accommodating catalytic systems. A primary focus in this area has been the development of sophisticated ligands for transition metal catalysts, particularly palladium and nickel.

For Suzuki-Miyaura cross-coupling reactions, the design of bulky and electron-rich monophosphorus ligands has proven to be a successful strategy. researchgate.net Ligands with flexible steric bulk, such as certain N-heterocyclic carbenes (NHCs), are particularly effective as they can adopt multiple conformations to facilitate both the oxidative addition of the hindered aryl iodide and the subsequent reductive elimination to form the sterically congested biaryl product. organic-chemistry.org The development of P-chiral monophosphorus biaryl ligands has also enabled efficient enantioselective cross-couplings. researchgate.net

Beyond palladium, nickel-based catalytic systems are gaining traction for cross-electrophile couplings of sterically hindered halides. acs.org By tuning the steric and electronic properties of nickel catalysts with labile pyridine-type ligands, researchers have successfully created arylated all-carbon quaternary centers. acs.org

Another approach involves leveraging hypervalent iodine chemistry. acs.orgfrontiersin.org Diaryliodonium salts, which can be generated from iodoarenes, can serve as both an aryl source and an oxidant for catalysts, enabling C–H functionalization and other coupling reactions under transition-metal-free conditions. acs.orgnih.gov The development of methods for the in situ generation of catalytic hypervalent iodine(III) species from iodoarenes using environmentally benign terminal oxidants is a key area of research, offering a greener alternative to stoichiometric reagents. beilstein-journals.orgnih.gov

The table below highlights some ligand classes and catalytic approaches designed for challenging transformations.

| Catalyst/Ligand Type | Application | Key Design Feature |

| Bulky Biaryl Monophosphorus Ligands (e.g., BI-DIME) | Suzuki-Miyaura Coupling | Facilitates coupling of extremely hindered substrates. researchgate.netresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Suzuki-Miyaura Coupling | Flexible steric bulk accommodates hindered substrates. organic-chemistry.org |

| Pyridine-type Ligands for Nickel | Cross-Electrophile Coupling | Tunable steric/electronic effects for creating quaternary centers. acs.org |

| Chiral Iodoarenes | Asymmetric Functionalization of Alkenes | In situ generation of chiral hypervalent iodine(III) catalysts. beilstein-journals.orgnih.gov |

Sustainable Synthesis of Biphenyl Derivatives with Environmental Considerations

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. inovatus.es The synthesis of biphenyl derivatives from precursors like this compound is increasingly being viewed through the lens of green chemistry principles.

A key focus is the replacement of traditional palladium catalysts with catalysts based on more earth-abundant and less toxic metals like iron, cobalt, or nickel. rsc.org Iron, in particular, is an attractive alternative due to its low toxicity and abundance. rsc.org Iron-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of biphenyl derivatives. rsc.org

The choice of solvent is another critical factor. There is a significant push to replace hazardous organic solvents with greener alternatives such as water or bio-based solvents. inovatus.esdigitellinc.com The development of catalytic systems, often involving hydrophilic ligands, that are active and stable in aqueous media is a major area of research. rsc.org Evaluating green metrics like Process Mass Intensity (PMI), which measures the total mass of materials used per mass of product, is becoming essential for assessing the true environmental efficiency of a synthetic protocol. digitellinc.com

Furthermore, the inherent atom economy of cross-coupling reactions is being considered. rsc.org While substitution by-products are unavoidable, using starting materials with lower molecular weight leaving groups (e.g., chlorides instead of iodides) can reduce the mass of waste generated. rsc.org The development of catalytic systems that are recyclable and reusable further enhances the sustainability and cost-effectiveness of the synthesis. inovatus.es Ultimately, the convergence of efficient catalysis with green chemical principles will define the future of biphenyl synthesis. inovatus.es

Q & A

Q. What are the optimal synthetic routes for preparing 2-Iodo-2'-methylbiphenyl, and how can reaction efficiency be characterized?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing biphenyl derivatives. For this compound, coupling 2-methylphenylboronic acid with 2-iodobenzene derivatives using a ligandless palladium catalyst (e.g., Pd(OAc)₂) under mild conditions (80–100°C, aqueous/organic biphasic system) achieves moderate to high yields . Characterization should include / NMR to confirm regioselectivity and GC-MS or HPLC to assess purity. Mass spectrometry (EI-MS) can validate molecular weight, as demonstrated for structurally similar compounds like 2,2'-dimethylbiphenyl .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The methyl group at the 2'-position introduces steric hindrance, potentially slowing transmetalation steps in Suzuki reactions. Electronically, the iodine atom enhances electrophilicity, facilitating oxidative addition to Pd(0). Comparative studies with non-methylated analogs (e.g., 2-iodobiphenyl) can isolate steric effects. Reaction kinetics monitored via in situ FTIR or NMR spectroscopy provide mechanistic insights .

Q. What safety protocols are critical when handling this compound in the laboratory?

Due to the potential toxicity of iodinated aromatics, use fume hoods and PPE (gloves, lab coats). Avoid exposure to light, which may degrade the compound. Waste disposal must follow halogenated organic waste guidelines. Safety data for structurally related iodophenyl compounds (e.g., 2-iodophenyl isocyanate) recommend storage under inert gas at –20°C .

Advanced Research Questions

Q. How can multivariate analysis optimize solvent systems for iodination or functionalization of this compound?

Response surface methodology (RSM) and principal component analysis (PCA) are effective for solvent selection. For bromination analogs (e.g., 2-cyano-4'-methylbiphenyl), greener solvents like cyclopentyl methyl ether (CPME) or ethyl acetate improve yield and reduce environmental impact. Solvent polarity, boiling point, and hydrogen-bonding capacity should be prioritized in design-of-experiments (DoE) frameworks .

Q. What contradictions exist in reported yields for palladium-catalyzed reactions of iodinated biphenyls, and how can they be resolved?

Discrepancies in yields (e.g., 40–90% for similar Suzuki couplings) may arise from trace impurities in starting materials, Pd catalyst lot variability, or oxygen sensitivity. Systematic replication under controlled conditions (e.g., degassed solvents, inert atmosphere) and advanced characterization (XPS for catalyst surface analysis) can identify critical variables .

Q. What strategies enhance the stability of this compound-derived intermediates in fluorination reactions?

Fluorination via halogen exchange (Halex) or using AgF/CuI systems requires anhydrous conditions. Steric protection of the iodine atom (e.g., ortho-methyl groups) reduces side reactions. Lithium triethylborohydride (LiEt₃BH) has been shown to stabilize α,α-difluoroenolates in analogous systems, suggesting its utility for generating fluorinated biphenyl derivatives .

Q. How can computational modeling predict the catalytic activity of this compound in asymmetric synthesis?

Density functional theory (DFT) calculations can map transition states for Pd-catalyzed couplings, highlighting steric clashes between the methyl group and catalyst ligands. Molecular dynamics simulations assess solvent effects on reaction trajectories. Compare computed activation energies with experimental yields to validate models .

Methodological Guidelines

- Data Analysis : Use Shapiro-Wilk tests for normality and ANOVA for comparing reaction conditions. For spectral data, apply Lorentzian deconvolution in NMR analysis .

- Contradiction Resolution : Cross-validate results with alternative techniques (e.g., MALDI-TOF vs. ESI-MS for mass confirmation) .

- Green Chemistry : Prioritize solvent selection using the CHEM21 solvent guide, emphasizing CPME or 2-MeTHF over dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。